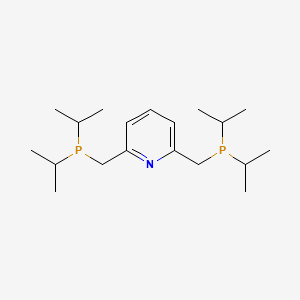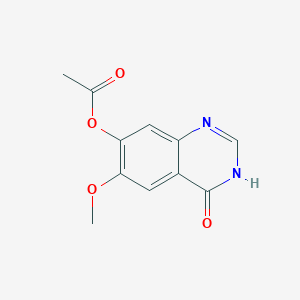
6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE
概述
描述
6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE is an organic compound with the molecular formula C11H10N2O4. It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound is characterized by the presence of acetoxy and methoxy functional groups attached to a quinazolinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE typically involves the acetylation of 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete acetylation .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions
6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE undergoes various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.
Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions[][2].
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions[][2].
Major Products Formed
Hydrolysis: 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.
Oxidation: Quinone derivatives.
Substitution: Various substituted quinazolinone derivatives[][2].
科学研究应用
6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of 6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation .
相似化合物的比较
Similar Compounds
- 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one
- 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one
- 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
Uniqueness
6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The acetoxy group can be easily modified, making it a versatile intermediate for the synthesis of various derivatives .
属性
IUPAC Name |
(6-methoxy-4-oxo-3H-quinazolin-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)17-10-4-8-7(3-9(10)16-2)11(15)13-5-12-8/h3-5H,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNGEPOWQCFTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)N=CNC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-02-9 | |
| Record name | 7-Acetoxy-6-methoxy-3,4-dihydroquinazolin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179688-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{4-[(e)-Phenyldiazenyl]phenyl}acetic acid](/img/structure/B8749496.png)
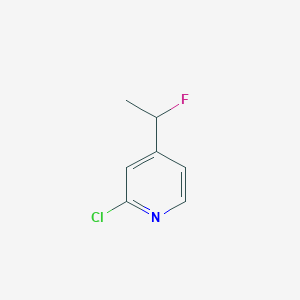
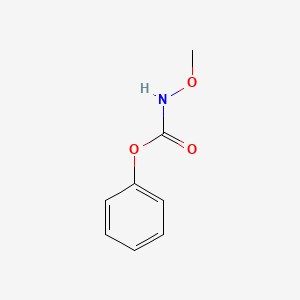
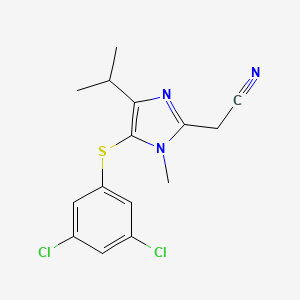
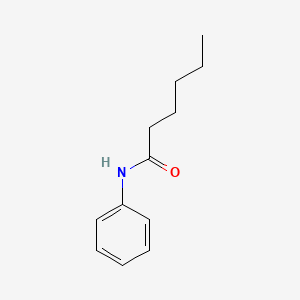
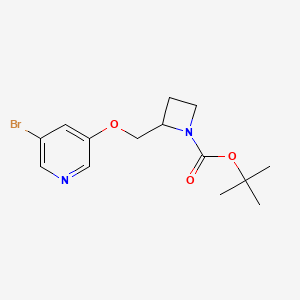
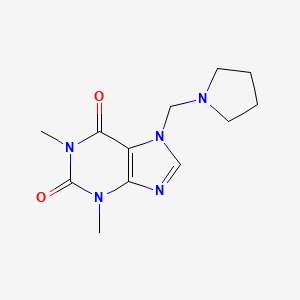
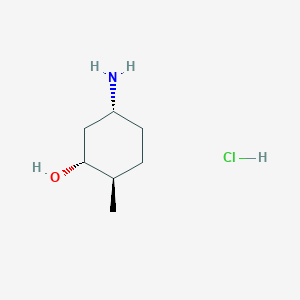
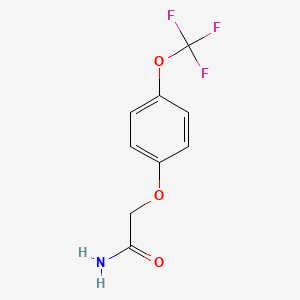
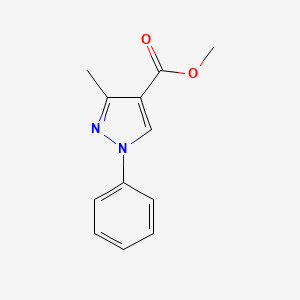
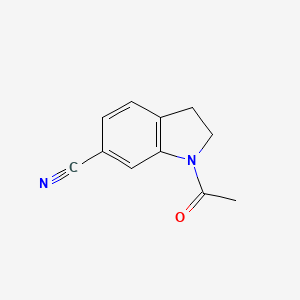
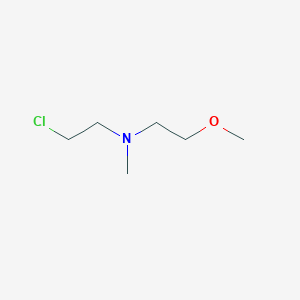
![2-Chloro-4-(4-methoxyphenyl)pyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8749581.png)
